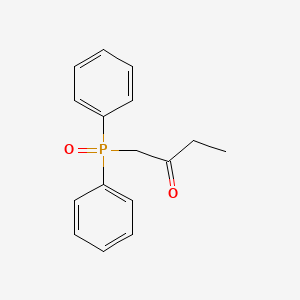

1-(Diphenylphosphoryl)butan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

73270-33-4 |

|---|---|

Molecular Formula |

C16H17O2P |

Molecular Weight |

272.28 g/mol |

IUPAC Name |

1-diphenylphosphorylbutan-2-one |

InChI |

InChI=1S/C16H17O2P/c1-2-14(17)13-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13H2,1H3 |

InChI Key |

VRXQSWAYHDCBOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Research Context and Significance of 1 Diphenylphosphoryl Butan 2 One in Organic and Coordination Chemistry

Overview of α-Ketophosphine Oxides in Contemporary Chemical Research

α-Ketophosphine oxides are a class of organophosphorus compounds characterized by a phosphoryl group (P=O) attached to the α-carbon of a ketone. This unique structural arrangement imparts a rich and versatile reactivity profile, making them valuable synthons and ligands in modern chemical research.

The synthesis of α-ketophosphine oxides can be achieved through several methodologies. A common approach involves the oxidation of the corresponding α-ketophosphines. Another well-established method is the Arbuzov reaction, where an α-haloketone is treated with a phosphite (B83602). More contemporary methods include the direct acylation of phosphine (B1218219) oxides and the oxidation of α-hydroxyphosphonates. These synthetic strategies allow for the introduction of a wide variety of substituents on both the phosphorus atom and the keto-backbone, enabling the fine-tuning of the electronic and steric properties of the resulting molecules.

The reactivity of α-ketophosphine oxides is dominated by the interplay between the carbonyl and the phosphoryl moieties. The electron-withdrawing nature of the diphenylphosphoryl group enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack. Furthermore, the enolizable protons α to the carbonyl group can be abstracted to form phosphorus-stabilized enolates, which are versatile intermediates in carbon-carbon bond-forming reactions. These compounds can undergo a range of transformations, including reductions, aldol (B89426) reactions, and Wittig-type reactions, leading to a diverse array of functionalized molecules.

In the realm of coordination chemistry, α-ketophosphine oxides are of significant interest as ligands. The hard nature of the phosphoryl oxygen makes it an excellent donor for a variety of metal ions, particularly lanthanides and actinides. acs.orgnih.gov The carbonyl group can also participate in coordination, leading to bidentate chelation, which enhances the stability of the resulting metal complexes. This dual coordinating ability makes them valuable in the design of catalysts, luminescent materials, and metal extraction agents. rsc.orgwikipedia.org

Rationale for Investigating the Diphenylphosphoryl-Substituted Butanone Scaffold

The specific combination of a diphenylphosphoryl group and a butanone scaffold in 1-(Diphenylphosphoryl)butan-2-one presents a compelling case for detailed investigation. The diphenylphosphoryl group, with its two phenyl rings, exerts a significant steric and electronic influence on the molecule. The phenyl groups can engage in π-stacking interactions and their electronic properties can be modulated through substitution, thereby influencing the reactivity of the ketone and the coordinating ability of the phosphoryl oxygen.

The butanone scaffold, a four-carbon chain with a ketone at the second position, is a common motif in biologically active molecules and a versatile building block in organic synthesis. batongchemical.comacs.org Its presence in this compound provides a flexible backbone that can be readily functionalized. The methyl group adjacent to the carbonyl can participate in enolization and subsequent reactions, while the ethyl group on the other side of the phosphoryl group offers another site for potential modification. The incorporation of this scaffold into pharmaceuticals has been shown to be advantageous for tuning the physicochemical properties of drug candidates. acs.org

The juxtaposition of the bulky and electron-withdrawing diphenylphosphoryl group with the reactive butanone unit is expected to result in unique chemical properties. Understanding these properties is crucial for unlocking the potential of this molecule in various applications, from catalysis to materials science and medicinal chemistry.

Scope and Strategic Research Objectives for this compound

Despite the general interest in α-ketophosphine oxides, a detailed investigation of this compound is notably absent in the current scientific literature. Therefore, the primary research objective is to synthesize and comprehensively characterize this compound. This would involve establishing a reliable and efficient synthetic protocol, likely adapted from general methods for α-ketophosphine oxide synthesis.

A crucial aspect of the research would be the thorough spectroscopic characterization of this compound. This would include obtaining and analyzing its Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR), Infrared (IR), and Mass Spectrometry (MS) data. This data is fundamental for confirming the structure and understanding the electronic environment of the molecule.

| Spectroscopic Data (Hypothetical) | |

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for the phenyl protons, distinct signals for the methylene (B1212753) and methyl protons of the butanone chain, with coupling patterns revealing their connectivity. |

| ¹³C NMR | Characteristic signal for the carbonyl carbon, signals for the aromatic carbons, and distinct signals for the aliphatic carbons of the butanone moiety. |

| ³¹P NMR | A single resonance in a region typical for pentavalent phosphine oxides. |

| IR Spectroscopy | Strong absorption band for the C=O stretch, characteristic P=O stretching vibration, and bands corresponding to C-H and aromatic C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Following its synthesis and characterization, the next strategic objective would be to explore the reactivity of this compound. This would involve studying its behavior in fundamental organic reactions such as nucleophilic additions to the carbonyl group, enolate formation and subsequent alkylation or aldol reactions, and reductions of the ketone.

| Potential Reactions of this compound | |

| Reaction Type | Expected Outcome |

| Nucleophilic Addition | Reaction with Grignard or organolithium reagents to yield tertiary alcohols. |

| Enolate Chemistry | Deprotonation with a suitable base followed by reaction with electrophiles to form C-C bonds at the α-position. |

| Reduction | Selective reduction of the ketone to a secondary alcohol using reagents like sodium borohydride (B1222165). |

| Wittig-type Reactions | Potential for intramolecular reactions or reactions with external ylides, though the steric hindrance of the phosphoryl group might be a factor. |

Finally, a key research avenue would be the investigation of its coordination chemistry. This would involve reacting this compound with a variety of metal salts (e.g., transition metals, lanthanides) to synthesize novel coordination complexes. The resulting complexes would be characterized by techniques such as X-ray crystallography to elucidate their solid-state structures and bonding modes. The exploration of the catalytic and photophysical properties of these complexes would be a significant long-term goal. The hemilabile nature of similar phosphine oxide ligands suggests potential for interesting catalytic applications. wikipedia.org

Reactivity and Chemical Transformations of 1 Diphenylphosphoryl Butan 2 One

Reactivity of the Carbonyl Moiety

The carbonyl group in 1-(diphenylphosphoryl)butan-2-one, a ketone, serves as a primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon electrophilic. This intrinsic property allows for a range of nucleophilic addition reactions.

One of the fundamental reactions of the carbonyl group is its conversion to an alkene via olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly relevant example. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org In this reaction, a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, reacts with an aldehyde or ketone. For this compound, this would involve reaction with a suitable phosphonate ylide to yield a substituted alkene. The HWE reaction is often favored over the traditional Wittig reaction because the by-product, a dialkylphosphate salt, is water-soluble and easily removed. nrochemistry.comalfa-chemistry.com The reaction typically shows high E-selectivity in the formation of the double bond. wikipedia.orgorganic-chemistry.org

The general mechanism for the Horner-Wadsworth-Emmons reaction is as follows:

Deprotonation of the phosphonate to form the nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic addition of the carbanion to the carbonyl carbon of this compound. wikipedia.org

Formation of a four-membered oxaphosphetane intermediate. nrochemistry.comorganic-chemistry.org

Elimination of the oxaphosphetane to form the alkene and a water-soluble phosphate (B84403) ester. wikipedia.org

Enolate Chemistry and α-Functionalization

The presence of protons on the carbon atoms adjacent to the carbonyl group (α-carbons) imparts acidity to these positions, enabling the formation of enolates upon treatment with a suitable base. This compound has two such sites: the methylene (B1212753) group (C1) and the methyl group (C3). The formation of an enolate is a critical step that opens up a wide array of α-functionalization reactions.

The enolate can act as a nucleophile in various carbon-carbon bond-forming reactions. For instance, in an aldol (B89426) reaction , the enolate of this compound could react with another carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy ketone. wikipedia.orgiitk.ac.inmagritek.comlibretexts.orgmasterorganicchemistry.com This reaction is fundamental in organic synthesis for building larger molecules. libretexts.org The reaction proceeds via the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the reaction partner. masterorganicchemistry.com Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone, a process known as the aldol condensation. libretexts.orgmasterorganicchemistry.com

Another key α-functionalization is alkylation . The enolate can react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position. nih.govresearchgate.net The choice of base and reaction conditions can influence which of the two possible enolates (from deprotonation at C1 or C3) is formed, thus allowing for regioselective alkylation.

The study of the closely related 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione reveals insights into the enolization of such systems. In solution, this compound exists as a mixture of tautomers, including a diketo form and two different mono-enol forms, with the diketo form being predominant. preprints.org This demonstrates the ability of the β-ketophosphine oxide moiety to undergo keto-enol tautomerism, a prerequisite for enolate-based reactivity.

Participation of the Phosphoryl Group in Reaction Mechanisms

The diphenylphosphoryl group is not a mere spectator in the chemical transformations of this compound. Its electronic and steric properties significantly influence the molecule's reactivity. The phosphoryl oxygen is a strong hydrogen bond acceptor, a property that can affect reaction pathways and the stability of intermediates. researchgate.net

In reactions involving metal ions, the phosphoryl oxygen can act as a chelating agent, coordinating to the metal center along with the carbonyl oxygen. This chelation can enforce a specific conformation on the molecule, thereby directing the stereochemical outcome of reactions, such as nucleophilic additions to the carbonyl group. researchgate.net This type of chelation control is a powerful tool in stereoselective synthesis.

Furthermore, the phosphoryl group is strongly electron-withdrawing, which increases the acidity of the adjacent α-protons on the C1 methylene group. This electronic effect facilitates the formation of the corresponding enolate. In biological systems, the phosphorylation of molecules is a common strategy to increase their reactivity. magritek.com The phosphoryl group enhances the electrophilicity of the phosphorus atom, which is a key factor in phosphoryl transfer reactions. masterorganicchemistry.com

Redox Transformations and Associated Chemical Pathways

The carbonyl group of this compound can undergo reduction to form a secondary alcohol. A study on the reduction of the closely related 4-(diphenylphosphoryl)butan-2-one (B14086957) demonstrated that it can be effectively reduced to the corresponding alcohol, 4-(diphenylphosphoryl)butan-2-ol, in nearly quantitative yield using sodium borohydride (B1222165) (NaBH₄). This reaction highlights the accessibility of the carbonyl group to hydride-based reducing agents.

Common reducing agents for ketones include sodium borohydride and lithium aluminum hydride (LiAlH₄). nih.gov While both can reduce ketones to secondary alcohols, LiAlH₄ is a much stronger reducing agent and reacts violently with protic solvents like water and alcohols. nih.gov Sodium borohydride is a milder and more selective reagent. Other reducing agents like Diisobutylaluminium hydride (DIBAL-H) are also effective for the reduction of related organophosphorus compounds. preprints.org

The choice of reducing agent can be critical for chemoselectivity in more complex molecules. For instance, in the presence of other reducible functional groups, a milder reagent like NaBH₄ might be preferred to avoid over-reduction. organic-chemistry.org

| Reactant | Reducing Agent | Product | Yield |

| 4-(diphenylphosphoryl)butan-2-one | NaBH₄ | 4-(diphenylphosphoryl)butan-2-ol | ~ quantitative |

Table 1: Reduction of a close analog of this compound.

Thionation Reactions to Thioketone Analogs

The carbonyl oxygen of this compound can be replaced with a sulfur atom to form the corresponding thioketone, 1-(diphenylphosphoryl)butan-2-thione. This transformation, known as thionation, is most commonly achieved using Lawesson's reagent. nih.govencyclopedia.pub Lawesson's reagent is a mild and effective thionating agent for a wide variety of carbonyl compounds, including ketones. nih.govencyclopedia.pub

The reaction with Lawesson's reagent is generally more efficient than using other thionating agents like phosphorus pentasulfide (P₄S₁₀), often requiring lower temperatures and yielding cleaner products. nih.gov The mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the thioketone. nih.gov

The conversion of ketones to thioketones is a valuable transformation as thioketones are important intermediates in the synthesis of sulfur-containing heterocyclic compounds. encyclopedia.pub

| Reagent | Description | Application |

| Lawesson's Reagent | A mild and convenient thionating agent. | Converts ketones to thioketones. nih.govencyclopedia.pub |

| Phosphorus Pentasulfide (P₄S₁₀) | A traditional, more reactive thionating agent. | Also used for thionation but often requires harsher conditions. nih.gov |

Table 2: Common Thionating Reagents.

Coordination Chemistry and Ligand Properties of 1 Diphenylphosphoryl Butan 2 One Derivatives

Selective Extraction and Separation Applications

Impact of Bridging Group Nature on Extraction Ability

The nature of the bridging group that connects the diphenylphosphoryl and carbonyl functionalities in β-ketophosphine oxides plays a pivotal role in determining their extraction efficiency and selectivity towards metal ions. Research into a series of diphenylphosphorylketones has demonstrated that modifications in the bridging group's structure, specifically its flexibility and conformational rigidity, can significantly influence the distribution ratios of actinides and lanthanides in liquid-liquid extraction systems. researchgate.net

A study systematically investigating the effect of different bridging groups on the extraction of uranium(VI), thorium(IV), and various lanthanides(III) from nitric acid solutions has provided valuable insights. researchgate.net The ligands studied included derivatives with flexible alkyl chains and others with more rigid cyclic or unsaturated bridges. The extraction ability was quantified by the distribution ratio (D), which represents the ratio of the concentration of the metal ion in the organic phase to that in the aqueous phase.

The investigation revealed that the introduction of conformationally rigid fragments, such as a cyclohexanediyl or a maleoyl group, between the phosphoryl and carbonyl groups can lead to a significant enhancement in the extraction of U(VI) and Th(IV) ions. For instance, the ligand 1-acetyl-2-(diphenylphosphoryl)cyclohexane, which possesses a rigid cyclohexanediyl bridge, exhibited a 70% higher extraction efficiency for these actinides compared to its acyclic analogue, 1-(diphenylphosphoryl)butan-2-one. researchgate.net This enhancement is attributed to the pre-organization of the ligand, where the rigid bridge forces the phosphoryl and carbonyl groups into a conformation that is more favorable for chelation with the metal ion.

The following table summarizes the distribution ratios (D) for the extraction of selected metal ions with different diphenylphosphorylketone derivatives, illustrating the impact of the bridging group.

Table 1: Distribution Ratios (D) for the Extraction of Metal Ions with Diphenylphosphorylketone Derivatives

| Ligand | Bridging Group | Metal Ion | D |

|---|---|---|---|

| This compound | Ethylene (-CH2-CH2-) | U(VI) | ~0.25 |

| 1-Acetyl-2-(diphenylphosphoryl)cyclohexane | Cyclohexanediyl | U(VI) | ~0.42 |

| This compound | Ethylene (-CH2-CH2-) | Th(IV) | ~0.10 |

| 1-Acetyl-2-(diphenylphosphoryl)cyclohexane | Cyclohexanediyl | Th(IV) | ~0.17 |

| This compound | Ethylene (-CH2-CH2-) | La(III) | ~0.05 |

Data sourced and adapted from a study on the effect of bridging group nature on extraction ability. researchgate.net The values are approximate and intended for comparative purposes.

Enhancement of Selectivity via Structural Modification

Building upon the understanding of how bridging groups affect extraction ability, the targeted structural modification of this compound derivatives offers a promising avenue for enhancing their selectivity, particularly for the challenging separation of f-block elements (lanthanides and actinides). The principle behind this approach is to fine-tune the ligand's three-dimensional structure and electronic properties to favor coordination with a specific metal ion or a group of metal ions over others.

One effective strategy for enhancing selectivity is the introduction of additional donor atoms or functional groups into the ligand framework. Bifunctional extractants, which contain more than one type of coordinating group, can exhibit synergistic effects that lead to improved separation factors. For example, incorporating a phosphoric acid group alongside the phosphine (B1218219) oxide and ketone functionalities can create a more complex and selective binding pocket. biu.ac.il

Furthermore, the steric hindrance around the coordinating groups can be modulated to achieve greater selectivity. By introducing bulky substituents on the bridging group or on the phenyl rings of the diphenylphosphoryl moiety, it is possible to create a more sterically demanding coordination environment. This can be leveraged to separate metal ions based on their ionic radii. For instance, a ligand with a highly congested binding site might selectively extract smaller metal ions that can fit into the coordination sphere, while excluding larger ones.

Quantum-chemical modeling has become an invaluable tool in the rational design of selective extractants. nih.govmdpi.com By calculating the complexation energies and geometries of different ligand-metal complexes, researchers can predict which structural modifications are most likely to lead to enhanced selectivity. These theoretical insights can guide synthetic efforts, making the process of developing new and improved extractants more efficient.

The design of phosphoryl-containing podands, which are acyclic ligands with multiple donor sites, demonstrates the potential of structural modification. nih.govmdpi.com By varying the nature of the bridging units and the terminal coordinating groups in these podands, it is possible to achieve significant differences in the extraction of U(VI), Th(IV), and various lanthanides. nih.gov This work underscores the principle that subtle changes in the ligand architecture can have a profound impact on its extraction performance and selectivity.

Advanced Spectroscopic and Structural Characterization of 1 Diphenylphosphoryl Butan 2 One

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For a β-ketophosphine oxide like 1-(diphenylphosphoryl)butan-2-one, the key vibrational modes are associated with the phosphoryl (P=O), carbonyl (C=O), phenyl (C=C), and alkyl (C-H) groups.

Table 1: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1715 | Strong |

| Phosphoryl (P=O) | Stretch | ~1180 - 1200 | Strong |

| Phenyl (C=C) | Stretch | ~1400 - 1600 | Medium to Weak |

| Phenyl (C-H) | Stretch | ~3000 - 3100 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms. A complete analysis for this compound involves ¹H, ¹³C, and ³¹P NMR.

¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) group adjacent to the phosphorus atom, and the aromatic protons of the two phenyl rings. The methylene protons adjacent to the chiral phosphorus atom are diastereotopic and would appear as a complex multiplet, further split by the phosphorus atom. The chemical shifts for protons alpha to the carbonyl group are typically found in the 2.0-2.7 ppm range. rsc.org

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in a different chemical environment. The carbonyl carbon is typically observed significantly downfield. The carbon atoms of the phenyl rings would show characteristic shifts, and the carbons directly bonded to the phosphorus atom would exhibit splitting due to C-P coupling.

³¹P NMR: As the most abundant isotope of phosphorus, ³¹P is NMR active and provides direct information about the chemical environment of the phosphorus atom. sigmaaldrich.com In phosphine (B1218219) oxides, the ³¹P chemical shift typically appears in a well-defined region, referenced to an external standard like 85% phosphoric acid. For diphenylphosphine (B32561) oxides, these shifts are generally observed between 20 and 40 ppm.

Table 2: Predicted ¹H and ¹³C NMR Spectral Features for this compound

| Group | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -CH₂-P | Complex multiplet | Doublet (due to ¹JCP) |

| -C=O | - | Singlet |

| -CH₂-CH₃ | Quartet | Singlet |

| -CH₂-CH₃ | Triplet | Singlet |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. The following analysis is based on the published crystal structure of the analog, 1-(diphenylphosphoryl)-3,3-dimethylbutan-2-one . rsc.org

The analysis of 1-(diphenylphosphoryl)-3,3-dimethylbutan-2-one reveals a distorted tetrahedral geometry around the phosphorus atom. The bond angles deviate from the ideal 109.5°, with C—P—C angles being compressed (ranging from 101.84° to 109.21°) and C—P=O angles being wider (ranging from 111.47° to 115.06°). rsc.org

A key conformational feature is the relative orientation of the carbonyl (C=O) and phosphoryl (P=O) groups. In the solid state of this analog, these two groups are oriented syn to each other. The two phenyl rings attached to the phosphorus atom are not coplanar, being inclined to one another by 86.4°. rsc.org

Table 3: Selected Bond Angles for 1-(Diphenylphosphoryl)-3,3-dimethylbutan-2-one

| Atoms | Bond Angle (°) |

|---|---|

| C-P=O | 111.47(16) - 115.06(16) |

| C-P-C | 101.84(15) - 109.21(16) |

Data from the crystal structure of 1-(diphenylphosphoryl)-3,3-dimethylbutan-2-one. rsc.org

The crystal packing of 1-(diphenylphosphoryl)-3,3-dimethylbutan-2-one is stabilized by a network of weak intermolecular interactions. Molecules are linked into chains by bifurcated C—H⋯O hydrogen bonds, where a single C-H donor interacts simultaneously with the oxygen atoms of both the carbonyl and phosphoryl groups of an adjacent molecule. rsc.org

Table 4: Intermolecular Interaction Geometry in 1-(Diphenylphosphoryl)-3,3-dimethylbutan-2-one

| Interaction Type | Donor-Acceptor | Distance (Å) |

|---|---|---|

| C—H⋯O | C-H ⋯ O=C | Specific distances available in source |

| C—H⋯O | C-H ⋯ O=P | Specific distances available in source |

| C—H⋯π | C-H ⋯ Cg(phenyl) | Specific distances available in source |

Data from the crystal structure of 1-(diphenylphosphoryl)-3,3-dimethylbutan-2-one. rsc.org

This compound possesses a chiral center at the phosphorus atom. Determining the absolute configuration (R or S) is essential for chiral applications. The crystal structure of the analog, 1-(diphenylphosphoryl)-3,3-dimethylbutan-2-one, was solved in the chiral monoclinic space group P2₁. The absolute structure was determined unambiguously using resonant scattering methods, yielding a Flack parameter of 0.088 (14), which confirms the true absolute configuration of the enantiomer that was crystallized. rsc.org This demonstrates that single-crystal X-ray diffraction is a definitive method for establishing the absolute stereochemistry of chiral β-ketophosphine oxides.

Computational and Theoretical Studies on 1 Diphenylphosphoryl Butan 2 One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties.

DFT calculations can elucidate the electronic landscape of 1-(Diphenylphosphoryl)butan-2-one. By mapping the electron density distribution, it is possible to identify regions of the molecule that are electron-rich or electron-deficient. This information is crucial for predicting the molecule's reactivity. For instance, the phosphoryl group (P=O) is inherently polar, with the oxygen atom being a site of high electron density, making it a potential hydrogen bond acceptor.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict reactivity. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Region susceptible to electrophilic attack |

| LUMO Energy | -1.2 eV | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.8 D | Measure of overall polarity |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra can be particularly insightful.

Predicted IR spectra can help in assigning vibrational modes to specific functional groups within the molecule. For example, the characteristic stretching frequency of the phosphoryl (P=O) and carbonyl (C=O) groups can be calculated. These predicted frequencies can aid in the interpretation of experimental IR spectra.

Similarly, DFT can predict NMR chemical shifts (¹H, ¹³C, ³¹P). The calculated chemical shifts are valuable for assigning peaks in experimental NMR spectra to specific atoms in the molecule, which is essential for structural elucidation.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| P=O | 1190 | Stretching |

| C=O | 1715 | Stretching |

| C-H (aromatic) | 3050-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

Note: The values in this table are hypothetical and illustrative.

Atoms in Molecules (AIM) Analysis for Intermolecular Interactions

The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to understand chemical bonding and non-covalent interactions. researchgate.net In the context of this compound, AIM analysis can identify and characterize weak intramolecular interactions, such as hydrogen bonds, that can influence the molecule's conformation and stability. researchgate.net

By locating bond critical points (BCPs) in the electron density, AIM can reveal the presence of interactions like C-H···O or C-H···π. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, provide quantitative information about the strength and nature of these interactions. For instance, in related molecules containing a diphenylphosphoryl group, intramolecular hydrogen bonds have been shown to stabilize certain conformers. mdpi.com

Conformational Analysis and Stereochemical Insights

The flexibility of the butanone chain in this compound allows it to adopt multiple conformations. Computational conformational analysis, typically performed using DFT, is essential for identifying the most stable three-dimensional structures of the molecule. researchgate.netmdpi.com

These studies involve rotating the single bonds in the molecule and calculating the relative energies of the resulting conformers. The results can reveal the energetically preferred geometries and the energy barriers between them. Intramolecular interactions, such as those identified by AIM, play a crucial role in determining the relative stability of different conformers. mdpi.com For example, attractive interactions between the phosphoryl oxygen and nearby hydrogen atoms can lead to the formation of stable, cyclic-like structures. mdpi.com

The conformational preferences of this compound are critical for understanding its stereochemistry and how it might interact with other molecules, for instance, in a biological system or as a ligand in a metal complex.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-P) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A | 60° (gauche) | 0.00 | C-H···O hydrogen bond |

| B | 180° (anti) | 1.5 | Steric repulsion |

| C | -60° (gauche) | 0.2 | C-H···π interaction |

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Investigations of Reactions Involving 1 Diphenylphosphoryl Butan 2 One

Probing Reaction Pathways and Intermediates

Investigations into the reactions of 1-(diphenylphosphoryl)butan-2-one and similar compounds have revealed complex pathways and the formation of key intermediates. For instance, in reactions involving bicyclo[1.1.0]butanes, the presence of radical intermediates has been postulated and supported by both chemical and spectroscopic studies, including Electron Spin Resonance (ESR). pitt.edu These studies suggest that the selection of reagents can dictate the reaction pathway, leading to different products. For example, the use of N-allyl amides with bicyclo[1.1.0]butanes activated by an aromatic group results in formal ene products, while cinnamyl amides lead to intramolecular cycloaddition reactions. pitt.edu

The formation of bicyclo[1.1.0]butyllithium from gem-dibromocyclopropanes through sequential transmetallation reactions with alkyllithium reagents highlights a pathway for generating reactive intermediates that can then react with electrophiles. pitt.edu This approach has been developed for the synthesis of various functional groups, including amines, alcohols, esters, and amides. pitt.edu

Understanding Regioselectivity and Stereocontrol in Transformations

The diphenylphosphoryl group plays a significant role in directing the regioselectivity and stereocontrol of reactions. In cyclopropanation reactions, for example, the oxygen atom of a directing group can coordinate with the metal carbenoid, guiding its delivery to a specific face of a double bond. This has been demonstrated in the reaction of allylic amides, where the amide group controls the delivery of a zinc carbene. pitt.edu The choice of the cyclopropanating reagent has also been shown to be critical in determining the selectivity of these reactions. pitt.edu

The directing ability of oxygen-containing functional groups, such as those present in this compound, can effectively compete with other directing groups. pitt.edu This competition influences the diastereoselectivity of the reaction, as seen in amide-directed cyclopropanations where the presence or absence of a benzoyl group on the amide nitrogen leads to different diastereoisomers. pitt.edu

Mechanistic Role of the Diphenylphosphoryl Group

The diphenylphosphoryl group exerts its influence on reaction mechanisms through a combination of steric and electronic effects. Its Lewis basic oxygen atom can act as a coordinating site for metal reagents, thereby directing their approach and influencing the stereochemical outcome of the reaction. This directing effect is a key factor in achieving high levels of diastereoselectivity in reactions such as cyclopropanations. pitt.edu

Future Research Directions and Perspectives for 1 Diphenylphosphoryl Butan 2 One

Development of Sustainable Synthetic Methodologies

The future of chemical synthesis is increasingly focused on environmentally benign processes. For 1-(Diphenylphosphoryl)butan-2-one, research is anticipated to move away from traditional methods that may involve harsh reagents or produce significant waste. The development of sustainable synthetic methodologies is a key area of future investigation.

Recent advancements in the synthesis of β-ketophosphine oxides have highlighted several green approaches. researchgate.net These include metal-free, visible-light-induced photoredox catalysis, which offers a mild and practical route to this class of compounds. researchgate.net Another promising avenue is the use of inorganic bases to promote oxyphosphorylation, thereby avoiding the need for transition metal catalysts. researchgate.net

Future research will likely focus on adapting and optimizing these methods for the specific synthesis of this compound. Key goals will be to maximize yield and purity while minimizing the environmental impact. The use of renewable starting materials and energy-efficient reaction conditions will be at the forefront of this research.

Table 1: Comparison of Synthetic Methodologies for β-Ketophosphine Oxides

| Methodology | Catalyst/Reagent | Conditions | Advantages |

| Traditional Synthesis | Grignard Reagents | Anhydrous solvents, inert atmosphere | Well-established |

| Visible-Light Photoredox Catalysis | Rhodamine B | Air, mild conditions | Metal-free, green |

| Base-Promoted Oxyphosphorylation | Inorganic Base | Mild conditions | Metal-free |

This table is generated based on data from various sources for the general class of β-ketophosphine oxides.

Exploration of Novel Catalytic and Materials Science Applications

The unique structural and electronic properties of phosphine (B1218219) oxides make them valuable in catalysis and materials science. berkeley.eduacs.org The presence of the phosphoryl group in this compound allows it to act as a ligand, forming stable complexes with various metals.

In catalysis, future research may explore the use of this compound in designing new catalysts for a range of organic transformations. The compound's potential as a ligand in asymmetric catalysis is a particularly interesting area for investigation. researchgate.net By creating chiral catalysts, it may be possible to achieve high levels of enantioselectivity in key chemical reactions.

In materials science, phosphine oxides have been used to create molecular thin films and functionalize surfaces. berkeley.edu Future studies could investigate the use of this compound in developing new materials with tailored optical, electronic, or thermal properties. Its ability to form self-assembled monolayers on substrates like silicon dioxide could lead to applications in electronics and sensor technology. berkeley.edu

Advanced Studies in Metal Ion Recognition and Separation

The ability of phosphine oxides to bind to metal ions has led to their use in analytical chemistry for metal ion detection and separation. researchgate.net The specific structure of this compound, with its ketone and phosphoryl groups, may offer selectivity for certain metal ions.

Future research will likely involve detailed studies of the binding properties of this compound with a wide range of metal ions. This could involve spectroscopic and computational methods to understand the nature of the metal-ligand interactions. nih.gov The goal would be to develop highly selective and sensitive sensors for detecting specific metal ions in environmental or biological samples. nih.gov

Furthermore, the compound could be incorporated into extraction and separation technologies. For instance, it could be used as an extractant in liquid-liquid extraction processes or immobilized on a solid support for use in chromatography to separate and purify metal ions.

Table 2: Potential Metal Ion Interactions with this compound

| Metal Ion | Potential Binding Affinity | Potential Application |

| Lanthanides (e.g., Eu(III)) | High | Luminescent probes |

| Transition Metals (e.g., Co(II), Cu(II)) | Moderate to High | Colorimetric sensors, Catalysis |

| Heavy Metals (e.g., Pb(II), Cd(II)) | Moderate | Environmental remediation |

This table is speculative and based on the known coordination chemistry of related phosphine oxide compounds.

Integration into Supramolecular Assemblies and Functional Systems

Supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting possibilities for this compound. Phosphine oxides have already been shown to be effective recognition units in the design of complex molecular architectures like rotaxanes and molecular shuttles. rsc.orgnih.gov

Future research could explore the integration of this compound into such supramolecular assemblies. Its ability to form hydrogen bonds and coordinate with metal ions could be exploited to create new functional systems with applications in molecular machinery, drug delivery, and responsive materials. nih.gov

By combining this compound with other molecular components, it may be possible to construct systems that can perform specific tasks in response to external stimuli such as light, pH changes, or the presence of a target molecule. This research direction represents a step towards the development of more complex and "intelligent" chemical systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.